molecular formula C15H11ClO3 B7993946 2-(3-Chloro-2-methylbenzoyl)benzoic acid

2-(3-Chloro-2-methylbenzoyl)benzoic acid

Cat. No.: B7993946
M. Wt: 274.70 g/mol
InChI Key: WXJRBEUJXQHGON-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylbenzoyl)benzoic acid is a substituted benzophenone derivative characterized by a benzoic acid backbone with a 3-chloro-2-methylbenzoyl group at the 2-position. Its molecular formula is C₁₅H₁₁ClO₃ (molar mass: 274.70 g/mol) . The compound’s synthesis typically involves Friedel-Crafts acylation or Schotten-Baumann acylation modifications, as seen in structurally related benzoic acid derivatives .

Properties

IUPAC Name

2-(3-chloro-2-methylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-10(7-4-8-13(9)16)14(17)11-5-2-3-6-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJRBEUJXQHGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Chloro-2-methylbenzoyl)benzoic acid can be synthesized through a reaction involving salicylic acid and 3-(chloromethyl)benzoyl chloride. The reaction is typically carried out in acetone as a solvent, with pyridine acting as a catalyst . The process involves the formation of an ester linkage between the salicylic acid and the benzoyl chloride derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Esterification and Hydrolysis: The ester linkage can be formed or broken under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

    Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products vary based on the specific functional groups involved.

    Esterification and Hydrolysis: Formation or cleavage of ester bonds, resulting in different ester or acid derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylbenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylbenzoyl)benzoic acid involves its interaction with cyclooxygenase (COX) enzymes, similar to acetylsalicylic acid. It inhibits the COX pathway, reducing the production of prostaglandins, which are mediators of inflammation and pain . The compound’s high lipophilicity allows it to be extensively distributed in tissues, contributing to its prolonged effect .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chloro and methyl groups significantly impacts receptor interactions. For example, 2-(4-methylbenzoyl)benzoic acid exhibits stronger binding (lower ΔGbinding) to taste receptors (T1R3) compared to 2-benzoylbenzoic acid, likely due to enhanced hydrophobic interactions .
  • Functional Groups: The ester group in 3-CH₂Cl enhances metabolic stability and reduces gastric toxicity compared to ASA’s acetyl group, making it a promising anti-inflammatory prodrug . In contrast, the amino group in 2-(3-amino-4-chlorobenzoyl)benzoic acid may facilitate hydrogen bonding in biological targets .

Pharmacological and Toxicological Profiles

  • Anti-Inflammatory Activity: 3-CH₂Cl reduced pro-inflammatory cytokines (TNF-α, IL-1β) in LPS-induced rat models at 500 mg/60 kg BW, comparable to NSAIDs but with lower mucosal damage . No direct data exists for this compound, but its chloro-methyl substituents may enhance lipophilicity and membrane permeability.
  • Toxicity : 3-CH₂Cl showed lower acute toxicity (OECD guidelines) than ASA in rats, attributed to its ester moiety minimizing direct gastric irritation . Compounds with electron-withdrawing groups (e.g., -Cl) generally exhibit higher metabolic stability but may pose renal toxicity risks if poorly excreted.

Binding Affinity and Receptor Interactions

Molecular docking studies on taste receptors (T1R3) highlight substituent effects:

  • 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -6.2 kcal/mol (T1R3)
  • 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -6.0 kcal/mol (T1R3)
  • 2-Benzoylbenzoic acid : ΔGbinding = -5.5 kcal/mol (T1R3) The 3-chloro-2-methyl variant’s binding data is unavailable, but steric hindrance from the ortho-methyl group may reduce receptor affinity compared to para-substituted analogs.

Biological Activity

2-(3-Chloro-2-methylbenzoyl)benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound is structurally related to acetylsalicylic acid (aspirin), which suggests a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of COX enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound has been investigated as a potential alternative to aspirin, aiming to provide similar therapeutic benefits with potentially fewer side effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Activity : Studies suggest that it may possess analgesic properties comparable to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Effects : Some derivatives related to this compound have shown moderate antimicrobial activity against various bacterial strains .

Anti-inflammatory and Analgesic Effects

A study involving male BALB/C mice evaluated the analgesic activity of this compound using the acetic acid-induced writhing test. Mice treated with the compound exhibited significantly reduced writhing responses compared to control groups, indicating effective analgesia. The study administered a single oral dose of 60 mg/kg body weight, which was found to be effective in alleviating pain .

Pharmacokinetics

Pharmacokinetic studies revealed that this compound has a maximum concentration (CmaxC_{max}) of approximately 0.57 μg/mL and an elimination rate constant (KelK_{el}) of 0.018 min1^{-1}. These parameters suggest that the compound has a favorable absorption profile and could be suitable for therapeutic applications .

Comparative Biological Activity Table

Property This compound Aspirin
Anti-inflammatorySignificantSignificant
AnalgesicEffectiveEffective
AntimicrobialModerate (related compounds)Limited
COX InhibitionYesYes
Side EffectsPotentially fewer than aspirinCommon (e.g., gastrointestinal issues)

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